N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine
Overview
Description
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is a DNA adduct formed by the reaction of DNA with the heterocyclic aromatic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-B]pyridine (PhIP). PhIP is a food mutagen and carcinogen formed during the grilling or frying of meats, poultry, and fish. This compound is of significant interest due to its potential role in human dietary carcinogenesis .
Mechanism of Action
Target of Action
The primary target of N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine, also known as dG-C8-PhIP, is DNA . Specifically, it forms an adduct with deoxyguanosine (dG), a component of DNA .
Mode of Action
dG-C8-PhIP interacts with its target, DNA, by covalently binding to it . This binding occurs at the C8 position of deoxyguanosine, resulting in a DNA adduct . The formation of this adduct can lead to mutations in the DNA sequence .
Biochemical Pathways
The formation of the dG-C8-PhIP adduct is part of a larger biochemical pathway involving the metabolic activation of PhIP . PhIP is metabolically activated via cytochrome P450 mediated oxidation to an N-hydroxylamino-PhIP intermediate . This intermediate is then converted to an ester by N-acetyltransferases or sulfotransferases and undergoes heterolytic cleavage to produce a PhIP-nitrenium ion . This ion is what reacts with DNA to form the dG-C8-PhIP adduct .
Pharmacokinetics
The formation of the dg-c8-phip adduct suggests that it is bioavailable, as it is able to interact with dna within cells .
Result of Action
The formation of the dG-C8-PhIP adduct can lead to mutations in the DNA sequence . These mutations can include G→T transversions, G→A transitions, and G→C transversions . The presence of these mutations suggests that dG-C8-PhIP is mutagenic .
Action Environment
The action of dG-C8-PhIP can be influenced by various environmental factors. For example, the presence of certain enzymes, such as cytochrome P450s, N-acetyltransferases, and sulfotransferases, is necessary for the metabolic activation of PhIP and the subsequent formation of the dG-C8-PhIP adduct . Additionally, the sequence context of the DNA can influence the mutational frequency and specificity of dG-C8-PhIP .
Biochemical Analysis
Biochemical Properties
dG-C8-PhIP interacts with various enzymes and proteins in the cell. It is metabolically activated by cytochromes P450 (P450s), specifically Cytochrome P-450 1A1,1A2, and 1B1 . The activation process involves N-hydroxylation, forming N-hydroxy-PhIP, which is further converted to its ultimate carcinogen via O-sulfation or O-acetylation . This activated form of dG-C8-PhIP can bind covalently to DNA .
Cellular Effects
The presence of dG-C8-PhIP in DNA can have profound effects on cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The mutagenic properties of dG-C8-PhIP can lead to mutations in mammalian cells, primarily generating G to T transversions .
Molecular Mechanism
dG-C8-PhIP exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds covalently to DNA, forming adducts that can cause mutations . The mutational frequency and specificity of dG-C8-PhIP vary depending on the neighboring sequence context .
Metabolic Pathways
dG-C8-PhIP is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolically activated by cytochromes P450, forming N-hydroxy-PhIP, which is further converted to its ultimate carcinogen via O-sulfation or O-acetylation .
Preparation Methods
The preparation of N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine involves the metabolic activation of PhIP. PhIP is first oxidized by cytochrome P450 enzymes to form N-hydroxy-PhIP. This intermediate is further activated by N-acetyltransferases or sulfotransferases to form N-acetoxy-PhIP, which then reacts with deoxyguanosine residues in DNA to form the adduct
Chemical Reactions Analysis
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine undergoes several types of chemical reactions:
Oxidation: The initial formation of the compound involves the oxidation of PhIP by cytochrome P450 enzymes.
Substitution: The N-acetoxy-PhIP intermediate reacts with deoxyguanosine residues in DNA, forming the DNA adduct.
Hydrolysis: The compound can be hydrolyzed to release the modified deoxyguanosine.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, N-acetyltransferases, sulfotransferases, and deoxyguanosine residues in DNA. The major product formed from these reactions is the this compound DNA adduct .
Scientific Research Applications
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is extensively studied in scientific research due to its role as a DNA adduct formed by a food-derived carcinogen. Its applications include:
Chemistry: Studying the formation and stability of DNA adducts.
Biology: Investigating the mutagenic properties of PhIP-derived DNA adducts in mammalian cells.
Medicine: Understanding the role of dietary carcinogens in cancer development.
Industry: Developing methods for detecting and quantifying DNA adducts in food safety and toxicology studies.
Comparison with Similar Compounds
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is unique due to its formation from a specific food-derived carcinogen, PhIP. Similar compounds include:
N-(2-deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP): A DNA adduct formed by the bladder carcinogen 4-aminobiphenyl, found in cigarette smoke and other sources.
N-(2′-deoxyguanosin-8-yl)PhIP: Another DNA adduct formed by PhIP, used as a biomarker for PhIP exposure.
These compounds share the common feature of being DNA adducts formed by carcinogenic compounds, but they differ in their sources and specific structures.
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[[6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-yl]amino]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGJHQDVDVQHH-UNSNFXJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747495 | |
Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303173-39-9 | |
Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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